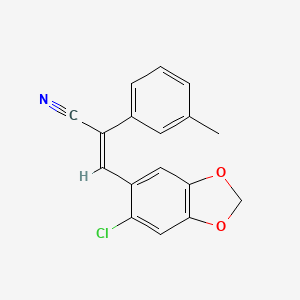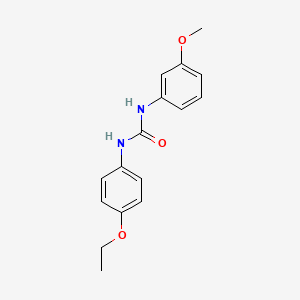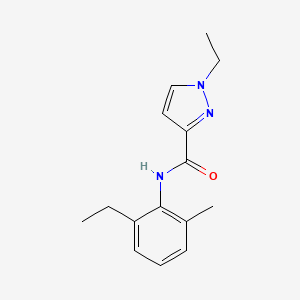![molecular formula C19H27N5O B5353861 11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5353861.png)
11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it suitable for use in different scientific studies.6]dodecane.
Mécanisme D'action
The mechanism of action of 11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins, which are involved in various cellular processes. It may also interact with cell membranes, leading to changes in their properties and functions. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, including bacteria and fungi. It has also been found to have antitumor and anti-inflammatory properties, indicating its potential use in the treatment of cancer and inflammatory diseases. The compound has also been investigated for its potential use in drug delivery systems, due to its ability to interact with cell membranes and other biological structures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane in lab experiments is its unique structure and properties, which make it suitable for use in various studies. The compound is relatively easy to synthesize and can be produced in high yields and purity. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain studies. Further studies are needed to fully understand the toxicity of this compound and its potential impact on human health.
Orientations Futures
There are several future directions for research on 11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane. One potential direction is the further investigation of its potential use in drug delivery systems, due to its ability to interact with cell membranes and other biological structures. Another direction is the study of its potential use in the treatment of cancer and inflammatory diseases, due to its antitumor and anti-inflammatory properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential impact on human health.
Méthodes De Synthèse
The synthesis of 11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane involves the reaction of 1,2-diaminoethane with 5-carboxybenzimidazole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then converted into the final compound by further reactions. The synthesis method is well-established and has been used in various studies to produce the compound in high yields and purity.
Applications De Recherche Scientifique
The potential applications of 11-(1H-benzimidazol-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane in scientific research are numerous. The compound has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use in drug delivery systems, as well as in the development of new materials with unique properties. The compound has shown promising results in various studies, indicating its potential as a valuable tool in scientific research.
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-22-10-6-19(7-11-22)13-24(9-3-8-23(19)2)18(25)15-4-5-16-17(12-15)21-14-20-16/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZNXOZQKARMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-morpholinecarboxylic acid](/img/structure/B5353809.png)
![ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5353810.png)
![2-[(4-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B5353817.png)
![5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5353820.png)
![5-[(3-fluorophenoxy)methyl]-N-(4-hydroxybutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5353823.png)

![[1-(4-aminopyrimidin-2-yl)-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5353850.png)

![8-[4-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5353868.png)


![5-({1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5353887.png)
